molecular formula C19H18N4OS B12053231 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-11-0

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12053231
CAS No.: 478256-11-0
M. Wt: 350.4 g/mol
InChI Key: SPQGFYOTDIUATH-UDWIEESQSA-N
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Description

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thione. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzylidene Amines: Compounds with similar benzylidene amine structures.

    Thione Derivatives: Compounds with similar thione groups.

Uniqueness

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

478256-11-0

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N4OS/c1-3-6-14-8-5-10-16(17(14)24)12-20-23-18(21-22-19(23)25)15-9-4-7-13(2)11-15/h3-5,7-12,24H,1,6H2,2H3,(H,22,25)/b20-12+

InChI Key

SPQGFYOTDIUATH-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC(=C3O)CC=C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC(=C3O)CC=C

Origin of Product

United States

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